

# Orludodstat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Orludodstat** (BAY-2402234) is a potent and selective small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical experimental data of **Orludodstat**, intended to serve as a resource for researchers and professionals in drug development.

## **Chemical Structure and Properties**

**Orludodstat** is a complex synthetic organic molecule with the IUPAC name (S)-N-(2-chloro-6-fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide.[1] Its chemical and physical properties are summarized in the tables below.

#### **Table 1: Chemical Identifiers for Orludodstat**



| Identifier        | Value                                                                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (S)-N-(2-chloro-6-fluorophenyl)-4-(4-ethyl-3-<br>(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-<br>triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-<br>yl)oxy)benzamide[1] |
| Synonyms          | BAY-2402234[1]                                                                                                                                                             |
| CAS Number        | 2225819-06-5[1]                                                                                                                                                            |
| Molecular Formula | C21H18ClF5N4O4[1]                                                                                                                                                          |
| SMILES            | FC1=C(NC(C2=CC(F)=C(N3N=C(CO)N(CC)C3<br>=O)C=C2OINVALID-LINKC(F)<br>(F)F)=O)C(Cl)=CC=C1[1]                                                                                 |
| InChI Key         | KNVJMHHAXCPZHF-JTQLQIEISA-N[1]                                                                                                                                             |

Table 2: Physicochemical Properties of Orludodstat

| Property         | Value                                                                | Source |
|------------------|----------------------------------------------------------------------|--------|
| Molecular Weight | 520.84 g/mol                                                         | [1]    |
| Appearance       | Crystalline solid                                                    | [2]    |
| Solubility       | DMSO: 100 mg/mL (191.99<br>mM) Ethanol: 33 mg/mL Water:<br>Insoluble | [3]    |
| LogD             | 2.7                                                                  | [4]    |
| Melting Point    | Not publicly available                                               |        |
| Boiling Point    | Not publicly available                                               | -      |
| рКа              | Not publicly available                                               |        |

## Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

#### Foundational & Exploratory





**Orludodstat**'s primary mechanism of action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This step is crucial for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine triphosphates) that are essential for DNA and RNA synthesis.[5]

By inhibiting DHODH, **Orludodstat** effectively depletes the intracellular pool of pyrimidines.[6] Rapidly proliferating cells, such as those found in myeloid malignancies, are highly dependent on the de novo pathway to meet their high demand for nucleotides.[7] Depletion of pyrimidines leads to a cascade of cellular events, including:

- Cell Cycle Arrest: The lack of necessary building blocks for DNA replication halts cell division.[8]
- Induction of Apoptosis: Sustained pyrimidine starvation triggers programmed cell death.[5]
- Cellular Differentiation: In the context of acute myeloid leukemia (AML), DHODH inhibition has been shown to induce the differentiation of malignant cells into more mature, non-proliferating cell types.[1][7]

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by **Orludodstat**.





Click to download full resolution via product page

De novo pyrimidine synthesis pathway and **Orludodstat**'s point of inhibition.



#### **Preclinical Data**

**Orludodstat** has demonstrated potent activity in various preclinical models, particularly in the context of acute myeloid leukemia (AML).

**Table 3: In Vitro Activity of Orludodstat** 

| Cell Line      | Cancer<br>Type | Assay                                      | Endpoint | Value                                           | Reference |
|----------------|----------------|--------------------------------------------|----------|-------------------------------------------------|-----------|
| Human<br>DHODH | -              | Enzyme<br>Inhibition                       | IC50     | 1.2 nM                                          | [2]       |
| MOLM-13        | AML            | Cell<br>Proliferation                      | IC50     | 0.08 - 8.2 nM<br>(range across<br>9 cell lines) | [2]       |
| HEL            | AML            | Cell<br>Proliferation                      | IC50     | 0.08 - 8.2 nM<br>(range across<br>9 cell lines) | [2]       |
| MV4-11         | AML            | Cell<br>Proliferation                      | IC50     | 0.08 - 8.2 nM<br>(range across<br>9 cell lines) | [2]       |
| SKM-1          | AML            | Cell<br>Proliferation                      | IC50     | 0.08 - 8.2 nM<br>(range across<br>9 cell lines) | [2]       |
| THP-1          | AML            | Cell<br>Proliferation                      | IC50     | 0.08 - 8.2 nM<br>(range across<br>9 cell lines) | [2]       |
| MOLM-13        | AML            | Differentiation<br>(CD11b<br>upregulation) | EC50     | 3.16 nM                                         | [4]       |
| HEL            | AML            | Differentiation<br>(CD11b<br>upregulation) | EC50     | 0.96 nM                                         | [4]       |



### Table 4: In Vivo Activity of Orludodstat in AML Xenograft

**Models** 

| Model                                      | Treatment   | Outcome                    | Reference |
|--------------------------------------------|-------------|----------------------------|-----------|
| Subcutaneous & Disseminated AML Xenografts | Monotherapy | Strong anti-tumor efficacy | [7]       |
| Patient-Derived Xenograft (PDX) models     | Monotherapy | Strong anti-tumor efficacy | [7]       |

## **Experimental Protocols**

The following are summaries of key experimental protocols used to characterize the activity of **Orludodstat**.

#### In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

#### Protocol:

- Cell Seeding: AML cell lines (e.g., MOLM-13, HEL, MV4-11, SKM-1, THP-1) are seeded in 96-well plates at a density of 20,000 cells per well in their respective growth media.
- Treatment: Cells are treated with a range of concentrations of **Orludodstat** (e.g., 0.1 nM to 1  $\mu$ M) or a vehicle control (DMSO). A parallel set of wells is co-treated with 100  $\mu$ M uridine to confirm the on-target effect of DHODH inhibition.
- Incubation: Plates are incubated for 96 hours.
- MTT Addition: MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved using a solubilization buffer.



- Data Acquisition: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: The IC<sub>50</sub> value is calculated by plotting the percentage of cell viability against the log concentration of **Orludodstat**.

#### In Vivo Acute Myeloid Leukemia (AML) Xenograft Model

This protocol describes the evaluation of **Orludodstat**'s anti-tumor efficacy in a mouse model.

#### Protocol:

- Cell Implantation: Immunocompromised mice (e.g., female ICR SCID mice) are inoculated with human AML cells (e.g., MOLM-13) either subcutaneously or intravenously to establish tumors.
- Treatment: Once tumors are established, mice are randomized into treatment and control groups. **Orludodstat** is administered orally (p.o.) at a specified dose (e.g., 4 mg/kg) and schedule. The control group receives a vehicle solution.
- Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers for subcutaneous models, or by monitoring for signs of disease progression in systemic models.
   Animal body weight and overall health are also monitored.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity.
- Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the
  treated groups to the control group. In some studies, tumors may be excised for further
  analysis, such as western blotting or immunohistochemistry, to assess target engagement
  and downstream effects.

The following diagram illustrates a typical experimental workflow for evaluating a DHODH inhibitor like **Orludodstat**.





Click to download full resolution via product page

A representative experimental workflow for the preclinical evaluation of **Orludodstat**.



#### Conclusion

Orludodstat is a potent and selective inhibitor of DHODH with demonstrated preclinical efficacy in models of myeloid malignancies. Its mechanism of action, centered on the disruption of de novo pyrimidine synthesis, provides a strong rationale for its development as a targeted anticancer agent. The data summarized in this technical guide, including its chemical properties, in vitro and in vivo activity, and associated experimental protocols, offer a valuable resource for the scientific community engaged in cancer research and drug discovery. Further investigation into this compound and the broader class of DHODH inhibitors holds promise for the development of new therapeutic strategies for patients with hematological cancers and potentially other proliferative disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Orludodstat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b605930#orludodstat-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com